2,7-Dimetoxi-9H-carbazol

Descripción general

Descripción

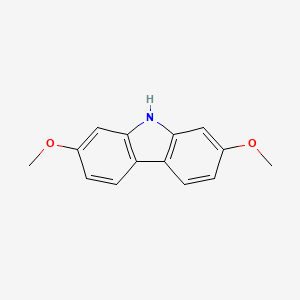

2,7-Dimethoxy-9H-carbazole is a chemical compound with the molecular formula C14H13NO2. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound.

Aplicaciones Científicas De Investigación

2,7-Dimethoxy-9H-carbazole has several applications in scientific research:

Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its excellent optoelectronic properties.

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antiviral properties.

Material Science: It is used in the synthesis of conducting polymers and nanomaterials for various industrial applications.

Análisis Bioquímico

Biochemical Properties

2,7-Dimethoxy-9h-carbazole has good electronic transmission properties . It can be used in organic optoelectronic materials, solid-state light-emitting diodes (OLEDs), and photoelectric conversion devices . It can also be applied in organic solar cells, organic field-effect transistors, and photosensitive materials .

Cellular Effects

It has been reported that it can improve and stabilize the NiOx/perovskite interface in perovskite solar cells . The energetic alignment and favorable contact and binding between NiOx/MeO-4PADBC and perovskite reduced the voltage deficit of PSCs with various perovskite compositions .

Temporal Effects in Laboratory Settings

In laboratory settings, 2,7-Dimethoxy-9h-carbazole has shown to have good stability . It should be stored in a dark place, sealed in dry, at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethoxy-9H-carbazole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole structure, which can then be further modified to produce the desired carbazole derivative .

Industrial Production Methods: Industrial production of 2,7-Dimethoxy-9H-carbazole may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2,7-Dimethoxy-9H-carbazole undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorinating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated carbazole derivatives, while substitution reactions can introduce halogen atoms or other functional groups .

Mecanismo De Acción

The mechanism of action of 2,7-Dimethoxy-9H-carbazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act as a mediator in electron transfer processes, influencing cellular redox states and signaling pathways . The exact molecular targets can vary depending on the specific application and the derivatives used.

Comparación Con Compuestos Similares

- 2,7-Dimethyl-9H-carbazole

- 3,6-Dimethoxy-9H-carbazole

- 3,6-Dimethyl-9H-carbazole

Comparison: 2,7-Dimethoxy-9H-carbazole is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. Compared to its analogs, it may exhibit different optoelectronic characteristics, making it particularly suitable for certain applications in organic electronics and material science .

Actividad Biológica

2,7-Dimethoxy-9H-carbazole is a compound that has garnered significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and neuroprotective effects, supported by various research findings.

- Chemical Formula : C₁₄H₁₃N₁O₂

- Molecular Weight : 227.26 g/mol

- Structure : The compound features a carbazole skeleton with methoxy groups at the 2 and 7 positions, which are crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the potential of 2,7-Dimethoxy-9H-carbazole as an anticancer agent.

- Cell Cycle Arrest and Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines such as SMMC-7721. A study demonstrated that treatment with 2,7-Dimethoxy-9H-carbazole led to a significant increase in apoptotic cells in a dose-dependent manner .

- Inhibition of Topoisomerase II : Carbazole derivatives have been shown to inhibit topoisomerase II, an essential enzyme for DNA replication and transcription. This inhibition is crucial for the anticancer activity of these compounds .

- Antiproliferative Effects : In vitro assays have demonstrated that 2,7-Dimethoxy-9H-carbazole significantly reduces cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values indicating potent antiproliferative activity .

Case Studies

A study involving the treatment of A549 and HCT-116 cells with 2,7-Dimethoxy-9H-carbazole showed a marked reduction in colony-forming units compared to control groups. The compound also affected cell cycle distribution, increasing the number of cells in the G0/G1 phase while decreasing those in the S phase .

Antibacterial Activity

The antibacterial properties of 2,7-Dimethoxy-9H-carbazole have also been explored:

- Inhibition of Bacterial Growth : Various carbazole derivatives have demonstrated antibacterial activity against strains such as Bacillus subtilis and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to range from 31.25 to 250 µg/ml across different derivatives .

Neuroprotective Effects

Research has shown that carbazole derivatives can exhibit neuroprotective properties:

- Protection Against Oxidative Stress : Studies indicate that certain carbazole derivatives can protect neuronal cells from oxidative damage induced by glutamate or homocysteic acid. This effect is attributed to their antioxidative properties .

- Mechanism of Action : The neuroprotective effects are believed to be mediated through modulation of apoptotic pathways and enhancement of cellular resilience against stressors .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2,7-dimethoxy-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-16-9-3-5-11-12-6-4-10(17-2)8-14(12)15-13(11)7-9/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGBQGFYHXYVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70491769 | |

| Record name | 2,7-Dimethoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61822-18-2 | |

| Record name | 2,7-Dimethoxy-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70491769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dimethoxy-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of Glycozolidal?

A1: Understanding the crystal structure of a compound provides valuable insights into its potential interactions. The research reveals that Glycozolidal molecules arrange themselves in chains within the crystal lattice due to intermolecular N—H⋯O hydrogen bonds. Additionally, C—H⋯O, C—H⋯π, and π–π interactions contribute to the overall stability of the crystal structure []. This information can be crucial for further investigations into its binding properties and potential biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.